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H-Lys-OH.DEA

Cat. No.: B13133674
M. Wt: 219.32 g/mol
InChI Key: OVXXIGNKIXGVBM-JEDNCBNOSA-N
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Description

Significance of L-Lysine (H-Lys-OH) in Biochemical and Synthetic Biology

L-lysine (H-Lys-OH) is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins in virtually all living organisms. As one of the nine essential amino acids for humans, it cannot be synthesized by the body and must be obtained through diet. fishersci.comresearchgate.net Its structure, featuring a carboxylic acid group, an α-amino group, and a side chain terminating with an ε-amino group, makes it basic and positively charged at physiological pH. wikipedia.org

In the realm of biochemistry, lysine's significance extends beyond its role in protein structure. The ε-amino group is a focal point for a variety of post-translational modifications, which are crucial for regulating protein function. uni-kiel.de These modifications include acetylation and methylation, which play key roles in epigenetic regulation through histone modification. researchgate.net Furthermore, this amino group is involved in hydrogen bonding and can act as a general base in enzyme catalysis. researchgate.netuni-kiel.de Lysine (B10760008) is also essential for the crosslinking of collagen polypeptides, the production of carnitine for fatty acid metabolism, and the absorption of essential mineral nutrients. researchgate.net

In synthetic biology and biotechnology, L-lysine is a compound of major industrial importance. It is produced on a large scale through microbial fermentation, primarily using strains of Corynebacterium glutamicum. researchgate.net Research in this area focuses on metabolic engineering to enhance production yields. researchgate.net L-lysine also serves as a precursor for the synthesis of various valuable chemicals. google.com For instance, it is a starting material for generating C5 platform chemicals like 5-aminovaleric acid (5-AVA), a precursor to nylon 5. google.com

Table 1: Physicochemical Properties of L-Lysine
PropertyValue
Chemical FormulaC6H14N2O2
Molar Mass146.190 g·mol−1 researchgate.net
Systematic IUPAC Name(2S)-2,6-diaminohexanoic acid
ClassificationBasic, essential, proteinogenic amino acid wikipedia.org

Role of Diethylamine (B46881) (DEA) as a Reagent in Organic and Peptide Chemistry

Diethylamine ((CH₃CH₂)₂NH), or DEA, is a common secondary amine that is a flammable, volatile, and weakly alkaline liquid. Current time information in Merrimack County, US. It is miscible with water and most organic solvents, and possesses a characteristic strong, ammonia-like odor. Current time information in Merrimack County, US.peptide.com These properties make it a versatile reagent and solvent in organic synthesis.

In organic chemistry, DEA is utilized in various reactions. As a secondary amine, it can participate in Mannich reactions and can be alkylated to form tertiary amines. Current time information in Merrimack County, US. Its nucleophilic nature allows it to be used in conjugate additions to α,β-unsaturated carbonyl compounds. fishersci.com

Within the specialized field of peptide chemistry, diethylamine finds application primarily in the context of solid-phase peptide synthesis (SPPS). One of its key roles is as a deprotection reagent for the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group for the α-amino group of amino acids. jk-sci.combiosynth.com Although piperidine (B6355638) is more commonly used for this purpose, diethylamine is an alternative that can be employed. jk-sci.comscholaris.ca Furthermore, as a base, diethylamine can be used to neutralize the protonated amine groups of amino acids during the peptide coupling step, a crucial part of forming the peptide bond. uoa.gr For instance, research has shown that N-tritylamino acids, which are weakly acidic, form crystalline salts with diethylamine. uoa.gr

Table 2: Physicochemical Properties of Diethylamine
PropertyValue
Chemical FormulaC4H11N
Molar Mass73.14 g·mol−1
ClassificationSecondary amine, organic base Current time information in Merrimack County, US.
AppearanceColorless to brown liquid Current time information in Merrimack County, US.peptide.com

Overview of Research Intersections between H-Lys-OH and Diethylamine Environments

The direct intersection of L-lysine (H-Lys-OH) and diethylamine (DEA) in academic research primarily occurs in the context of acid-base chemistry and its application in peptide synthesis. The compound H-Lys-OH.DEA is the diethylammonium (B1227033) salt of L-lysine. This salt is formed by the protonation of the basic diethylamine by the carboxylic acid group of L-lysine.

While extensive studies dedicated solely to the isolation and characterization of this compound are not prominent in the literature, the formation of such salts is a well-understood chemical principle. Research on N-protected amino acids provides a strong precedent. For example, N-trityl derivatives of amino acids like alanine (B10760859) and phenylalanine are known to form stable, crystalline diethylammonium salts. uoa.grchemimpex.com These salts are sometimes preferred over the free acid form because they crystallize more readily, which can be advantageous for purification and handling. bachem.com

In a diethylamine environment, such as when DEA is used as a solvent or a reagent in peptide synthesis, L-lysine would exist as this diethylammonium salt. The formation of the salt influences the solubility and reactivity of the amino acid. For instance, the neutralization of the carboxylic acid group can prevent unwanted side reactions during the activation of the amino acid for peptide bond formation. The choice of a counterion, such as diethylammonium, can affect the physical properties of the amino acid derivative, which is a concept explored in pharmaceutical sciences to modify properties like melting point and compaction behavior of drug substances. nih.govnih.gov

The interaction is also relevant in analytical contexts. For example, in the characterization of the synthetic polypeptide drug glatiramer acetate, which contains lysine, the relative levels of amino acids adjacent to diethylamine have been analyzed, indicating that interactions and potential covalent modifications can be studied in such chemical environments.

Table 3: Inferred Properties of this compound
PropertyDescription
Compound TypeAmmonium salt of an amino acid
FormationAcid-base reaction between the carboxylic acid of H-Lys-OH and the amine of DEA
Potential UtilityAs a stabilized, potentially more crystalline form of L-lysine for use in synthesis uoa.grbachem.com
Research ContextPeptide synthesis, formulation studies, and as a model for amino acid-base interactions jk-sci.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H25N3O2 B13133674 H-Lys-OH.DEA

Properties

Molecular Formula

C10H25N3O2

Molecular Weight

219.32 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;N-ethylethanamine

InChI

InChI=1S/C6H14N2O2.C4H11N/c7-4-2-1-3-5(8)6(9)10;1-3-5-4-2/h5H,1-4,7-8H2,(H,9,10);5H,3-4H2,1-2H3/t5-;/m0./s1

InChI Key

OVXXIGNKIXGVBM-JEDNCBNOSA-N

Isomeric SMILES

CCNCC.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCNCC.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies Involving H Lys Oh.dea Systems

Synthesis of Lysine-Based Peptides and Oligomers

The synthesis of peptides and oligomers rich in lysine (B10760008) is of significant interest for various applications, including drug delivery and materials science. The polycationic nature of lysine oligomers at physiological pH allows them to interact with negatively charged molecules such as nucleic acids. The synthetic strategies for these molecules often involve the principles of peptide chemistry discussed above, with careful management of protecting groups. The use of diethylamine (B46881) in the deprotection steps is a recurring theme, particularly in Fmoc-based SPPS protocols for the stepwise assembly of these lysine-rich sequences. The iterative cycles of deprotection with an amine base and subsequent coupling of the next Fmoc-protected lysine monomer allow for the controlled synthesis of poly-lysine chains of defined length and purity.

Incorporation of H-Lys-OH as a Building Block in Peptide Chain Elongation

The primary role of H-Lys-OH in peptide synthesis is as a building block for elongating peptide chains. This process, most commonly carried out via Solid-Phase Peptide Synthesis (SPPS), involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support. asm.org For lysine to be incorporated correctly, its reactive ε-amino group must be temporarily blocked by a protecting group. openaccesspub.org This ensures that peptide bond formation occurs exclusively at the α-amino group. openaccesspub.org

Two major strategies in SPPS, defined by the type of protection used for the α-amino group, are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) methods. asm.org

In Fmoc-based SPPS , the α-amino group is protected by the base-labile Fmoc group, while the lysine side chain is typically protected by the acid-labile Boc group. openaccesspub.orgiris-biotech.de This allows for the selective removal of the Fmoc group to permit chain elongation without affecting the side-chain protection. openaccesspub.org

In Boc-based SPPS , the α-amino group is protected by the acid-labile Boc group. The lysine side chain requires a protecting group that is stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis. peptide.com A common choice is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable in trifluoroacetic acid (TFA) but is removed during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF). peptide.com

Preparation of Modified Lysine Analogs for Research Applications

The modification of lysine residues is crucial for a wide range of research applications, from probing biological processes to creating novel therapeutic agents. This often requires the synthesis of specific lysine analogs with protected side chains or those produced through combined chemical and enzymatic methods.

Synthesis of Side-Chain Protected Lysine Derivatives

The synthesis of peptides containing specifically modified lysine residues relies on a diverse toolkit of side-chain protecting groups. These groups must be "orthogonal," meaning they can be removed selectively without disturbing the N-terminal protecting group (e.g., Fmoc) or other side-chain protecting groups. This orthogonality is key to performing site-specific modifications on the lysine side chain while it is still attached to the solid-phase resin. iris-biotech.de

Common orthogonal protecting groups for the lysine ε-amino group and their respective cleavage conditions are summarized below:

Protecting GroupAbbreviationCleavage Reagent(s)Orthogonal To
tert-ButyloxycarbonylBocStrong acids (e.g., TFA)Fmoc, Alloc, ivDde
AllyloxycarbonylAllocPd(0) catalystFmoc, Boc
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFFmoc, Boc, Mtt
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFFmoc, Boc, Mtt
4-MethyltritylMttMild acids (e.g., 1% TFA in DCM, HFIP)Fmoc, Boc, ivDde
4-MethoxytritylMmtVery mild acids (e.g., Acetic acid/TFE/DCM)Fmoc, Boc, ivDde

Data sourced from multiple chemical suppliers and synthesis guides. iris-biotech.dersc.org

The selection of a protecting group is dictated by the intended modification. For example, the use of Fmoc-Lys(Alloc)-OH allows for deprotection of the side chain using a palladium catalyst, enabling modifications that are incompatible with either acidic or basic conditions. google.com Similarly, the acid-labile Mtt and Mmt groups are used when subsequent modifications need to be performed under acidic conditions that are milder than those required for final peptide cleavage. These strategies have been used to attach various moieties, such as fluorescent labels, biotin (B1667282) tags, or complex organic molecules, to specific lysine residues within a peptide sequence. unifi.it

Chemoenzymatic Synthesis Approaches for Lysine Analogs

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce complex biomolecules. mdpi.com This approach is particularly valuable for creating lysine analogs and modified peptides that are difficult to access through purely chemical means. nih.govnih.gov

One key advantage of using enzymes is their high stereoselectivity and regioselectivity, which often eliminates the need for extensive protection and deprotection steps common in traditional organic synthesis. mdpi.comacs.org For instance, enzymes like lysine acetyltransferases (KATs) and deacetylases (KDACs) can be used to specifically add or remove acetyl groups from lysine side chains, a critical post-translational modification that regulates many biological processes. biorxiv.orgfrontiersin.org

Recent research has demonstrated the power of this approach:

Enzymatic Hydroxylation: The bacterial enzyme L-lysine 4-hydroxylase (GlbB) has been utilized for the gram-scale, enantiopure synthesis of 4-hydroxy-L-lysine, a key intermediate in the production of the natural product Cepafungin I. thieme-connect.com

One-Pot Polymerization: A chemoenzymatic method for synthesizing poly-l-lysine has been developed where the initial esterification of lysine and subsequent papain-catalyzed polymerization occur in a single pot, streamlining the process. acs.org

Ubiquitin Chain Synthesis: Engineered enzymes have been combined with novel, biocompatible protecting groups for the lysine side chain to construct complex, branched ubiquitin chains. nih.gov These protecting groups, such as the periodate-cleavable aminobutanol (B45853) carbamate (B1207046) (Aboc), are designed to be stable during enzymatic steps while being removable under mild, bio-orthogonal conditions. nih.gov

These hybrid methods allow for the creation of homogeneously modified peptides and proteins, improving yield and purity over traditional methods and opening new avenues for developing biological probes and therapeutics. nih.gov

Mechanistic Investigations of H Lys Oh.dea Interactions

Reaction Kinetics of Fmoc Deprotection Mediated by Diethylamine (B46881)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis. escholarship.orgacs.org Its removal is typically accomplished under mild basic conditions, a process in which diethylamine can be employed. escholarship.orgacs.org The deprotection proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgtotal-synthesis.com This two-step process begins with the abstraction of the acidic proton on the fluorene (B118485) ring by a base, followed by β-elimination to release dibenzofulvene (DBF) and the free amine. total-synthesis.comresearchgate.netspringernature.com

Secondary amines like diethylamine are effective not only at initiating the deprotection but also at trapping the reactive dibenzofulvene intermediate, forming a stable adduct. total-synthesis.comresearchgate.netjku.at While piperidine (B6355638) is a more common reagent for this purpose due to its higher basicity (pKa 11.12) and rapid deprotection times, diethylamine offers an alternative that can be advantageous in specific synthetic contexts, such as in solution-phase synthesis where its volatility allows for easy removal. jku.atscholaris.ca

Influence of Solvent Systems on Diethylamine-Induced Deprotection Efficiency

The efficiency of Fmoc deprotection is highly dependent on the solvent system used. Polar aprotic solvents are generally preferred as they can solvate the reacting species and facilitate the reaction. researchgate.netspringernature.com The rate of Fmoc removal is significantly faster in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to nonpolar solvents such as dichloromethane (B109758) (DCM). researchgate.netspringernature.com

While DMF is a common choice, it can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc group. peptide.comvapourtec.com NMP is a more polar alternative that can enhance coupling yields but may lead to greater decomposition of Fmoc-protected amino acids over extended periods. peptide.com The choice of solvent impacts not only the deprotection rate but also the potential for side reactions and aggregation of the peptide chain. chemrxiv.orgmdpi.com For instance, a mixture of DCM and DMF has been reported as superior to either solvent alone in certain microwave-heated syntheses. peptide.com

Table 1: Effect of Different Bases and Solvents on Fmoc Deprotection Time

Fmoc-Protected Amino AcidBase (Concentration)SolventTime (min)Deprotection (%)
Fmoc-Ala-OtBuDiethylamine (50%)DCM180100 springernature.com
Fmoc-Gly-PSMorpholine (10%)DCM24018 researchgate.net
Fmoc-Gly-PSMorpholine (10%)DMF24075 researchgate.net
Fmoc-ValPiperidine (20%)DMF0.150 researchgate.net
Fmoc-Gly-PSPiperidine (10%)DCM240100 researchgate.net

Kinetic Studies on Aspartimide Formation Reduction with Diethylamine

A significant side reaction during Fmoc-SPPS is the formation of aspartimide, particularly in sequences containing aspartic acid. This base-catalyzed intramolecular cyclization can lead to the formation of undesired α- and β-piperidide adducts, as well as epimerization, which complicates purification and reduces the yield of the target peptide. chempep.com

The rate of aspartimide formation is highly dependent on the base used for deprotection. Stronger bases tend to promote this side reaction more readily. acs.org Studies have shown that using less basic secondary amines, such as dipropylamine (B117675) (DPA), can significantly reduce the level of aspartimide formation compared to the more commonly used piperidine. acs.org For example, in the synthesis of a model hexapeptide, the use of DPA resulted in a fourfold lower aspartimide content compared to piperidine. acs.org While specific kinetic data for diethylamine is less prevalent in direct comparisons, the principle suggests that its lower basicity relative to piperidine could offer a similar advantage in reducing aspartimide formation in sensitive sequences. The addition of weak acids like HOBt to the deprotection solution can also help suppress this side reaction. chempep.comacs.org

Role of Diethylamine as a Proton Acceptor in Amino Acid Chemistry

In the E1cB mechanism of Fmoc deprotection, the primary role of the amine base is to act as a proton acceptor. rsc.orgspringernature.com The fluorene ring system of the Fmoc group makes the hydrogen atom at the C9 position acidic (pKa ~23 in DMSO). total-synthesis.comspringernature.com Diethylamine, as a secondary amine, is sufficiently basic to abstract this proton, initiating the elimination sequence. springernature.comjku.at

Specificity of Diethylamine Towards Different Protecting Groups on Lysine (B10760008) Residues

In peptide synthesis, lysine requires protection of its ε-amino group. A variety of protecting groups are available for this purpose, allowing for orthogonal deprotection strategies. researchgate.net The choice of protecting group is critical for synthesizing complex peptides, such as branched or cyclic peptides.

The Fmoc group is stable under the acidic conditions used to remove acid-labile groups like the tert-butoxycarbonyl (Boc) group. escholarship.orgacs.org Conversely, the Boc group is stable to the basic conditions used for Fmoc removal. Diethylamine, used for Fmoc deprotection, does not cleave the Boc group, ensuring orthogonality.

Other protecting groups for the lysine side chain include the methyltrityl (Mtt) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups. The Mtt group is labile to mild acid (e.g., 1% TFA in DCM) and is stable to the basic conditions of Fmoc removal. peptide.com Similarly, the Dde group is stable to piperidine but can be selectively removed using hydrazine, providing another layer of orthogonality. Therefore, diethylamine exhibits high specificity for the Fmoc group, leaving other common lysine side-chain protecting groups like Boc, Mtt, and Dde intact under standard deprotection conditions.

Table 2: Orthogonality of Lysine Protecting Groups to Diethylamine Deprotection

Protecting GroupTypical Cleavage ReagentStability to Diethylamine
Fmoc (9-Fluorenylmethoxycarbonyl)20-50% Piperidine or Diethylamine in DMF/DCM escholarship.orgacs.orgspringernature.comLabile (Target of Deprotection)
Boc (tert-Butoxycarbonyl)Trifluoroacetic Acid (TFA) mdpi.comStable acs.org
Mtt (Methyltrityl)1% TFA in DCM peptide.comStable
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMF Stable

Applications of H Lys Oh.dea in Advanced Peptide Chemistry

Engineering of Peptides and Proteins Utilizing Lysine (B10760008)

The presence of lysine residues in a peptide sequence offers strategic opportunities for chemical modification, allowing for the construction of complex and functional biomolecules.

The ability to introduce lysine or its derivatives at specific positions within a peptide or protein is crucial for tailoring their function. plos.org Methods have been developed to genetically encode non-canonical amino acids, including various lysine derivatives, using orthogonal aminoacyl-tRNA synthetase/tRNA pairs. plos.orgspringernature.com This allows for the precise installation of functionalities like acetyl, methyl, or even bioorthogonal handles such as azides. plos.orgspringernature.com

For instance, the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei has been shown to accept a range of lysine derivatives as substrates without the need for extensive engineering. plos.orgnih.gov This enzymatic plasticity facilitates the incorporation of ε-N-alkynyl-, ε-N-butyryl-, ε-N-crotonyl-, and ε-N-propionyl-lysine, providing tools to study post-translational modifications (PTMs) that are vital for cellular processes like gene expression. plos.orgnih.gov

During solid-phase peptide synthesis (SPPS), the differential protection of lysine's α-amino and ε-amino groups is essential. peptide.comgoogle.com Protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are commonly used. peptide.com The choice of protecting group allows for selective deprotection and modification of the lysine side chain while the peptide is still attached to the resin, enabling the synthesis of intricately modified peptides. peptide.com

Table 1: Examples of Protecting Groups for Lysine in Peptide Synthesis

Protecting Group Abbreviation Common Application in Lysine Derivatives
tert-butyloxycarbonyl Boc Fmoc-Lys(Boc)-OH is widely used in Fmoc-based SPPS.
9-fluorenylmethoxycarbonyl Fmoc Boc-Lys(Fmoc)-OH is used for preparing protected peptide fragments.
Allyloxycarbonyl Aloc Used for orthogonal protection, removable under specific conditions.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde Allows for selective side-chain deprotection on-resin.

Lysine is a cornerstone in the design of peptide-based tools for chemical biology. Its side chain can be modified to create probes that target and report on biological activities. For example, peptide-based covalent probes can be designed to target shallow protein surfaces that are often difficult for small molecules to address. nih.gov By installing electrophiles, such as thio-methacrylate esters, onto a peptide scaffold, researchers can create probes that react selectively with lysine or cysteine residues on a target protein. nih.gov

Furthermore, lysine derivatives are instrumental in creating photo-cross-linking peptide probes. A succinylation-specific photo-cross-linking peptide probe was developed for the NAD+-dependent hydrolase Sirtuin 5 (SIRT5). nih.gov This probe demonstrated robust labeling of SIRT5, providing a valuable tool for studying the functional role of lysine succinylation, a recently discovered PTM. nih.gov

Site-Specific Incorporation of Lysine Derivatives in Peptide Synthesis

Role of Lysine in Peptide Self-Assembly and Supramolecular Structures in Controlled Environments

The chemical properties of lysine play a significant role in the self-assembly of peptides into ordered supramolecular structures like nanofibers, hydrogels, and vesicles. nih.govnih.gov As an amino acid with a positively charged side chain at physiological pH, lysine contributes to the electrostatic interactions that govern peptide assembly. nih.gov

In surfactant-like peptides, which have a hydrophilic head and a hydrophobic tail, lysine often serves as part of the charged head group. nih.gov These peptides can self-assemble to shield their hydrophobic tails from water, forming structures like micelles and vesicles. nih.gov The interplay between hydrophobic interactions and the electrostatic repulsion or attraction of charged residues like lysine dictates the final morphology and stability of the assembled structures.

Research has also shown that peptides containing lysine can form supramolecular polymers in the presence of carbon dioxide. acs.org These structures can form gels in apolar organic solvents and are switchable, meaning they can thermally release the CO2 and revert to their monomeric state. acs.org This property makes them interesting for applications in trapping and releasing molecules. acs.org The stiffness of these self-assembled structures can also be tuned. For instance, the interaction between peptide amphiphiles and polylysine (B1216035) (Kn) can create hydrogels whose mechanical properties can be precisely controlled by the length of the polylysine chain. mdpi.com

Bioconjugation Strategies Involving Lysine Amine Reactivity

The primary amine on the lysine side chain is one of the most frequently targeted functional groups for bioconjugation due to its high abundance, surface exposure on proteins, and good nucleophilicity. nih.govmdpi.com This reactivity is harnessed to attach a wide variety of molecules—such as drugs, fluorescent dyes, and polymers—to peptides and proteins. nih.govthermofisher.com

A common method for lysine modification is the use of N-hydroxysuccinimidyl (NHS) esters, which react with the primary amine to form a stable amide bond. thermofisher.com This chemistry is widely used for labeling antibodies and other proteins. thermofisher.com However, because proteins often have many surface-exposed lysines, this can lead to a heterogeneous mixture of products. nih.gov

To address this, site-selective modification strategies have been developed. These methods often exploit differences in the local microenvironment and pKa of individual lysine residues to achieve selective labeling. mdpi.comnih.gov For example, perfluorophenyl esters have been shown to selectively react with a single lysine residue on a monoclonal antibody, enabling the creation of homogeneous antibody-drug conjugates (ADCs). nih.gov Other strategies involve installing bioorthogonal functional groups, like azides, onto lysine residues, which can then be selectively reacted using "click chemistry," such as the strain-promoted azide-alkyne cycloaddition (SPAAC). springernature.comnih.gov

Table 2: Common Chemistries for Lysine Bioconjugation

Reactive Group Target Functional Group Resulting Bond Key Features
N-hydroxysuccinimide (NHS) ester Primary Amine Amide Most common method; reacts at pH 7-9.
Isothiocyanate Primary Amine Thiourea Forms a stable bond; can alter protein charge.
Aldehyde Primary Amine Schiff Base (reduced to Amine) Involves a two-step reductive amination process.
Perfluorophenyl (PFP) ester Primary Amine Amide Can provide high site-selectivity for specific lysine residues.
Azide (via lysine modification) Alkyne Triazole Bioorthogonal; allows for highly specific "click" reactions.

Biochemical and Enzymatic Research on H Lys Oh in Relevant Systems

Post-Translational Modifications of Lysine (B10760008)

Post-translational modifications (PTMs) of lysine residues in proteins are crucial regulatory mechanisms that significantly expand the functional diversity of the proteome. nih.gov These modifications can alter a protein's structure, localization, activity, and interactions with other molecules. nih.gov

The enzymatic hydroxylation of lysine is a critical PTM, particularly in the biosynthesis of collagen. nih.gov This reaction is catalyzed by lysyl hydroxylases, which are 2-oxoglutarate-dependent dioxygenases. nih.gov These enzymes convert lysine to 5-hydroxylysine (B44584) (Hyl) within the specific amino acid sequence Xaa-Lys-Gly. tandfonline.com The hydroxylation of lysine is vital for the formation of stable collagen cross-links and serves as an attachment site for O-linked glycosylation. nih.govtandfonline.com

Recent research has also identified lysine hydroxylation in proteins that are not structurally related to collagen, suggesting a broader role for this modification in cellular processes. tandfonline.com For instance, the Jumonji domain-containing protein 6 (JMJD6) has been shown to catalyze the hydroxylation of numerous lysine residues in unstructured, lysine-rich protein domains, many of which are involved in the regulation of gene expression. nih.gov This modification can be extensive, with some proteins, like BRD4, having multiple hydroxylation sites. nih.gov

Table 1: Research Findings on Enzymatic Hydroxylation of Lysine

Enzyme Family Substrate/Context Key Finding Reference
Lysyl Hydroxylases Collagen Catalyzes the formation of 5-hydroxylysine, essential for collagen stability and subsequent glycosylation. nih.govtandfonline.com

Lysine methylation is a key epigenetic marker that plays a pivotal role in regulating chromatin structure and gene expression. ru.nlnih.gov This reversible modification is catalyzed by protein lysine methyltransferases (PKMTs), which transfer methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues. oup.com Lysine can be mono-, di-, or trimethylated, and the specific methylation state and location on histone tails can either activate or repress gene transcription. ru.nlresearchgate.net

The dynamic nature of this PTM is maintained by protein lysine demethylases (PKDMs), which remove methyl groups. oup.com Two main families of PKDMs have been identified: the lysine-specific demethylase 1 (LSD1) family and the Jumonji C (JmjC) domain-containing family. oup.com Aberrant lysine methylation has been implicated in various diseases, including cancer, highlighting the importance of the balance between methyltransferase and demethylase activities. oup.com

Table 2: Key Enzymes in Lysine Methylation and Demethylation

Process Enzyme Class Function Key Characteristics Reference
Methylation Protein Lysine Methyltransferases (PKMTs) Adds methyl groups to lysine residues. Uses S-adenosyl-L-methionine (SAM) as a methyl donor; can result in mono-, di-, or trimethylation. oup.com
Demethylation Lysine-Specific Demethylase 1 (LSD1) Removes mono- and dimethyl groups. Flavin-dependent enzymes. oup.com

Lysine acetylation is a widespread and reversible PTM that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure and function. wikipedia.orgcellsignal.com This modification is catalyzed by lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), which use acetyl-coenzyme A as the acetyl group donor. wikipedia.orgplos.org In the context of chromatin, histone acetylation is generally associated with a more relaxed chromatin structure and transcriptional activation. wikipedia.org

The reverse reaction, deacetylation, is carried out by lysine deacetylases (KDACs), which include the histone deacetylase (HDAC) and sirtuin families. cellsignal.comfrontiersin.org Deacetylation restores the positive charge on lysine, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.org Beyond histones, a vast number of non-histone proteins are also subject to acetylation, affecting their enzymatic activity, stability, and subcellular localization. cellsignal.complos.org

Table 3: Regulation of Protein Function by Lysine Acetylation and Deacetylation

Process Enzyme Class Effect on Chromatin General Function Reference
Acetylation Lysine Acetyltransferases (KATs/HATs) Promotes euchromatin (relaxed, active). Generally associated with transcriptional activation and regulation of non-histone protein activity. wikipedia.orgcellsignal.com

O-linked glycosylation typically involves the attachment of a sugar molecule to the hydroxyl group of serine or threonine residues. wikipedia.org However, it can also occur on hydroxylysine residues, particularly within collagen and other secreted proteins. wikipedia.orgthermofisher.com This process begins with the enzymatic hydroxylation of lysine, followed by the sequential addition of galactose and then glucose to the hydroxyl group of hydroxylysine. nih.goviusspavia.it This modification is crucial for the proper structure and function of collagen. wikipedia.org

The enzymes responsible for this glycosylation are hydroxylysyl-galactosyltransferase and galactosylhydroxylysyl-glucosyltransferase. tandfonline.com O-glycosylation of hydroxylysine is a post-translational event that primarily takes place in the endoplasmic reticulum and Golgi apparatus. wikipedia.orgthermofisher.com This modification can influence protein folding, stability, and cell-cell interactions. uniprot.org

Acetylation and Deacetylation of Lysine in Protein Regulation Studies

Lysine Metabolism and Catabolism Pathways

As an essential amino acid, lysine that is not used for protein synthesis is catabolized through specific pathways. nih.govwikipedia.org In mammals, the primary site for lysine catabolism is the liver, and the most common route is the saccharopine pathway, which occurs within the mitochondria. nih.govwikipedia.org

The initial step of this pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase, which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activities. frontiersin.orgscielo.br Saccharopine is then converted to α-aminoadipate semialdehyde and subsequently oxidized to α-aminoadipate. frontiersin.org Ultimately, these reactions lead to the production of acetyl-CoA, which can enter the citric acid cycle for energy production. nih.govontosight.ai

Another significant pathway for lysine metabolism, particularly in bacteria and plants, involves the enzyme lysine decarboxylase. frontiersin.orgfrontiersin.org This enzyme catalyzes the removal of the carboxyl group from lysine, resulting in the formation of cadaverine (B124047) and carbon dioxide. liofilchem.netjoyadv.it

There are two main types of lysine decarboxylase in bacteria: an inducible form (CadA) and a constitutive form (LdcC). frontiersin.org The inducible form, CadA, is particularly important for the acid stress response in enteric bacteria. frontiersin.org Under acidic conditions, the production of cadaverine, an alkaline diamine, helps to neutralize the environment and promote survival. liofilchem.net The activity of lysine decarboxylase is dependent on factors such as pH and the concentration of lysine. frontiersin.orgupdatepublishing.com

Table 4: Products of Lysine Decarboxylase Activity

Enzyme Substrate Product Biological Significance Reference

Oxidative Deamination of Lysine by Lysine α-Oxidase

L-lysine α-oxidase (LO, EC 1.4.3.14) is a flavoenzyme that catalyzes the oxidative deamination of L-lysine. mdpi.comnih.gov This enzyme is a member of the L-amino acid oxidase (LAAO) family but exhibits a distinct and strict substrate specificity for L-lysine. mdpi.comnih.gov The reaction involves the oxidation of L-lysine in the presence of molecular oxygen, yielding α-keto-ε-aminocaproate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂). mdpi.comnih.govnih.govontosight.ai

The enzyme is a homodimeric glycoprotein, with each subunit having a molecular mass of approximately 56-60 kDa. mdpi.commsu.ru It relies on a tightly bound Flavin Adenine Dinucleotide (FAD) cofactor to facilitate the electron transfer necessary for the oxidation reaction. mdpi.comontosight.ai

Detailed Research Findings:

Research on L-lysine α-oxidase from various fungal sources, such as Trichoderma harzianum and Trichoderma viride, has provided significant insights into its function and specificity. msu.ru The enzyme from Trichoderma harzianum Rifai demonstrates high specificity for L-lysine, with a Michaelis constant (Km) value of 0.014 ± 0.002 mM, indicating a very high affinity for its primary substrate. msu.ru Other positively charged amino acids like L-ornithine and L-arginine are oxidized at much lower rates. msu.ru In contrast, the enzyme from Trichoderma viride Y244-2 is reported to have a broader substrate spectrum. msu.ru Like other L-amino acid oxidases, LO shows absolute stereospecificity, being completely inactive towards D-isomers of amino acids. msu.ru

The structural basis for this strict substrate recognition in T. viride LysOX has been elucidated through crystallographic studies. The active site contains a narrow hydrophobic pocket that accommodates the lysine side chain. nih.govnih.gov Specific residues are crucial for binding: the ε-amino group of L-lysine interacts with the side chains of aspartate residues D212 and D315, along with two water molecules. mdpi.comnih.govnih.gov The α-amino group of lysine forms a hydrogen bond with the carbonyl oxygen of alanine (B10760859) A475 and engages in a cation-pi interaction with the indole (B1671886) ring of tryptophan W476. mdpi.com Mutation of the key aspartate residues (D212A/D315A) has been shown to alter the enzyme's substrate specificity. nih.govnih.gov

The activity of L-lysine α-oxidase can be influenced by metal ions. Ions such as Hg²⁺, Zn²⁺, and Cd²⁺ have been shown to inhibit the enzyme, whereas Mn²⁺ and Co²⁺ can increase the rate of L-lysine oxidation. msu.ru

Table 1: Substrate Specificity of L-lysine α-Oxidase from Trichoderma harzianum Rifai msu.ru

Substrate (1 mM) Relative Activity (%) Km (mM)
L-Lysine 100 0.014 ± 0.002
DL-Ornithine 5.9 0.50 ± 0.15
DL-Arginine 5.1 0.36 ± 0.05
S-Aminoethyl-L-cysteine 6.0
5-Hydroxy-DL-lysine 34.1

Role of Lysine in Protein Cross-Linking Mechanisms

The ε-amino group of lysine residues within proteins is a key functional group that participates in various covalent cross-linking reactions. wikipedia.orgthermofisher.com These cross-links are vital for the stabilization of protein structures, particularly in the extracellular matrix (ECM), and are formed through both enzymatic and non-enzymatic pathways. wikipedia.orgnih.gov

Lysyl Oxidase (LOX) Pathway:

Lysyl oxidase (LOX) is a copper-dependent extracellular enzyme that is fundamental to the structural integrity of collagen and elastin (B1584352). nih.govwikipedia.orgucdavis.edu LOX catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in these proteins. nih.govmdpi.com This reaction produces highly reactive aldehyde derivatives, known as allysine (B42369) and hydroxyallysine. nih.govwikipedia.orgmdpi.com These aldehydes then undergo spontaneous condensation reactions with other aldehyde residues or with the ε-amino groups of unmodified lysine residues on adjacent protein molecules. nih.gov This process forms initial, immature cross-links (e.g., aldimine and keto-imine bonds), which eventually mature into stable, complex structures that provide tensile strength and stability to tissues like skin, bone, and blood vessels. nih.govwikipedia.orgmdpi.com

Transglutaminase (TG) Pathway:

Transglutaminases (TGs) are a family of enzymes that catalyze the formation of isopeptide bonds between proteins. wikipedia.orgmdpi.com The most common reaction involves the creation of a covalent bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. wikipedia.orgresearchgate.net This ε-(γ-glutamyl)lysine cross-link is highly resistant to proteolytic degradation and contributes to the formation of stable, often insoluble protein polymers. wikipedia.orgmdpi.com This mechanism is crucial in various physiological processes, including blood coagulation (by Factor XIIIa, a transglutaminase), skin formation, and wound healing. wikipedia.orgresearchgate.netnih.gov

Maillard Reaction (Non-Enzymatic Glycation):

The Maillard reaction is a non-enzymatic process that occurs between the free amino groups of amino acids, such as the ε-amino group of lysine, and the carbonyl group of reducing sugars. researchgate.netcapes.gov.br This reaction leads to the formation of a Schiff base, which rearranges to form more stable Amadori products. encyclopedia.pub Over time, these products undergo a complex series of reactions, resulting in the formation of Advanced Glycation End-products (AGEs). mdpi.comencyclopedia.pub Some AGEs are cross-links (e.g., glyoxal-lysine dimers, methylglyoxal-lysine dimers) that can covalently link protein chains. mdpi.comnih.gov This non-enzymatic cross-linking can alter the structure and function of proteins and is associated with changes in the mechanical properties of tissues during aging and in certain pathological conditions. mdpi.comresearchgate.net

Table 2: Overview of Major Protein Cross-Linking Mechanisms Involving Lysine

Mechanism Key Enzyme(s) / Reactants Bond Formed Primary Function / Significance
Lysyl Oxidase Pathway Lysyl Oxidase (LOX), Copper Aldimine, Keto-imine, Pyridinoline, Desmosine Stabilization of collagen and elastin in the extracellular matrix, providing tensile strength and elasticity. nih.govwikipedia.org
Transglutaminase Pathway Transglutaminases (e.g., Factor XIIIa) ε-(γ-glutamyl)lysine (Isopeptide bond) Formation of stable protein polymers; crucial for blood clotting, skin integrity, and tissue repair. wikipedia.orgmdpi.comresearchgate.net
Maillard Reaction Reducing Sugars, Lysine residues Advanced Glycation End-products (AGEs) Non-enzymatic modification and cross-linking of proteins, associated with aging and diabetic complications. mdpi.comresearchgate.netencyclopedia.pub

Molecular Biology and Biophysical Studies Involving H Lys Oh

Lysine (B10760008) in Protein-DNA Interactions and Chromatin Structure

The interaction between proteins and DNA is fundamental to the regulation of transcription, replication, and DNA repair. Lysine plays a pivotal role in this process primarily through electrostatic interactions and post-translational modifications (PTMs).

Electrostatic Interactions: The positively charged ε-amino group of lysine's side chain readily interacts with the negatively charged phosphate (B84403) backbone of DNA. news-medical.net This non-specific binding is crucial for the stability of protein-DNA complexes. news-medical.net Along with arginine, lysine is one of the most frequent amino acids found at protein-DNA interfaces, contributing significantly to the binding affinity. news-medical.netnih.gov

Post-Translational Modifications (PTMs) and Chromatin: In eukaryotes, DNA is packaged into chromatin, a complex of DNA and histone proteins. The tails of histone proteins are rich in lysine residues and are subject to a variety of PTMs, which form a critical regulatory layer known as the "histone code." researchgate.net These modifications, including acetylation and methylation, alter the charge and structure of histone tails, thereby influencing chromatin structure and gene accessibility. researchgate.netnih.govcam.ac.uk

Acetylation: The acetylation of lysine, catalyzed by histone acetyltransferases (HATs), neutralizes its positive charge. mdpi.com This charge neutralization weakens the electrostatic interaction between histones and DNA, leading to a more relaxed or "open" chromatin structure (euchromatin), which is generally associated with active gene transcription. mdpi.com Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge and promoting a more condensed chromatin state (heterochromatin) linked to gene silencing. cam.ac.ukmdpi.com

Methylation: Lysine residues can be mono-, di-, or trimethylated by histone methyltransferases (HMTs). cam.ac.uk Unlike acetylation, methylation does not alter the charge of the lysine side chain but instead creates binding sites for specific "reader" proteins that recognize these marks. mdpi.com The functional outcome of lysine methylation depends on the specific site and the degree of methylation. For example, methylation of lysine 9 on histone H3 (H3K9) is a well-established marker for heterochromatin and gene silencing, while methylation of H3K4 is associated with active transcription. nih.govcam.ac.ukmdpi.com

In archaea, chromatin proteins like Cren7 also undergo extensive lysine methylation, which has been shown to modulate the protein's ability to bind DNA and constrain DNA supercoils, suggesting a conserved role for lysine PTMs in chromosome regulation across different domains of life. frontiersin.org Similarly, in bacteria, acetylation of lysine residues on histone-like proteins such as HU can modulate their DNA-binding capabilities. frontiersin.org

ModificationEffect on Lysine ChargeKey EnzymesPrimary Function in Chromatin
Acetylation NeutralizationHistone Acetyltransferases (HATs), Histone Deacetylases (HDACs)Weakens histone-DNA interaction, promotes open chromatin and gene activation. mdpi.com
Methylation No changeHistone Methyltransferases (HMTs), Lysine Demethylases (KDMs)Creates binding sites for reader proteins, can lead to gene activation or repression depending on the site. nih.govmdpi.com
Ubiquitination Addition of UbiquitinE1, E2, E3 ligases, Deubiquitinases (DUBs)Targets histones for various downstream pathways, including transcription regulation and DNA repair. cam.ac.uk
SUMOylation Addition of SUMO proteinSUMO-activating/conjugating enzymes, SUMO proteasesRegulates transcription and chromatin organization.

Functional Roles of Lysine Residues in Enzyme Active Sites

Lysine's side chain is a versatile tool in enzyme catalysis, capable of participating in reactions through several mechanisms. Its ability to be protonated or deprotonated near physiological pH allows it to act as a general acid or base, and its nucleophilic character is crucial for forming covalent intermediates.

Catalytic Functions:

General Acid-Base Catalysis: The ε-amino group of lysine has a typical pKa around 10.5 in solution, but within the microenvironment of an enzyme's active site, this value can be significantly perturbed. This allows lysine to act as a proton donor (general acid) or proton acceptor (general base) during a catalytic cycle.

Covalent Catalysis: The uncharged lysine side chain is a potent nucleophile and can attack electrophilic substrates to form a covalent intermediate, often a Schiff base (or internal aldimine) with carbonyl-containing substrates like pyridoxal (B1214274) phosphate (PLP). researchgate.net

Substrate Binding and Orientation: The positive charge of lysine is often used to bind and orient negatively charged substrates or cofactors, such as ATP or phosphate groups on a substrate. libretexts.orgnih.gov For example, in mevalonate (B85504) kinase, lysine-13 is crucial for both catalysis and stabilizing ATP binding. nih.gov

Examples in Enzymes:

Serine Proteases (e.g., Trypsin): Trypsin specifically cleaves peptide chains after lysine or arginine residues. libretexts.org Its specificity pocket contains a negatively charged aspartate residue at the bottom that forms an ionic bond with the positive side chain of the lysine or arginine in the substrate, anchoring it for cleavage. wou.edu

Pyridoxal Phosphate (PLP)-Dependent Enzymes: In many PLP-dependent enzymes, such as serine hydroxymethyltransferase, a conserved active-site lysine forms an internal aldimine (Schiff base) with the PLP cofactor. researchgate.net This linkage keeps the cofactor in place and acts as an electron sink during the reaction. The reaction proceeds by the substrate displacing the lysine to form a new Schiff base with the cofactor. researchgate.net

RuBisCO: The activation of RuBisCO, the key enzyme in carbon fixation, requires the carbamylation of a specific active-site lysine. pnas.org This modification, which involves the covalent attachment of a CO2 molecule, creates a negatively charged carbamate (B1207046) that is essential for coordinating the Mg2+ ion required for catalytic activity. pnas.orgpnas.orgresearchgate.net

Enzyme Class / ExampleRole of LysineMechanism
Trypsin Substrate SpecificityForms an ion pair with the substrate's lysine/arginine side chain in the specificity pocket. libretexts.orgwou.edu
Mevalonate Kinase Catalysis & ATP BindingLysine-13 facilitates catalysis and stabilizes the binding of the ATP cofactor. nih.gov
Serine Hydroxymethyltransferase Cofactor LinkageLysine-229 forms a Schiff base (internal aldimine) with the pyridoxal phosphate (PLP) cofactor. researchgate.net
RuBisCO ActivationAn active site lysine undergoes carbamylation, which is necessary for Mg2+ coordination and catalytic function. pnas.org
Class D β-lactamases CatalysisA carbamylated lysine acts as a general base in the enzyme's active site. pnas.org

Research on Lysine's Participation in Hydrogen Bonding Networks

The terminal amino group (NH3+) of the lysine side chain is an excellent hydrogen bond donor. It can donate up to three hydrogen bonds, allowing it to participate in extensive and stable hydrogen-bonding networks that are critical for protein structure, stability, and function. researchgate.netnih.gov

Structural and Functional Significance:

Stabilizing Protein Structure: Lysine residues on the protein surface form hydrogen bonds with water molecules, contributing to the protein's solubility and stability. Internally, lysine can form salt bridges (an ion pair combined with a hydrogen bond) with acidic residues like aspartate or glutamate, which are important for stabilizing tertiary and quaternary structures. acs.org

Dynamic Interactions: NMR spectroscopy and molecular dynamics (MD) simulations have revealed that hydrogen bonds involving lysine side chains are often transient and highly dynamic. nih.govacs.org This mobility allows lysine to engage in multiple, fleeting interactions, which can be crucial for molecular recognition and catalysis. nih.govresearchgate.net For instance, studies on ubiquitin showed that lysine NH3+ groups form transient hydrogen bonds with backbone carbonyl groups, highlighting the dynamic nature of these interactions. nih.gov

Unusual Hydrogen Bonding: While typically acting as a hydrogen bond donor, research has provided direct evidence that a lysine side chain can become deprotonated in specific protein microenvironments and serve as a hydrogen bond acceptor. pnas.org In the photosensor protein RcaE, a specific lysine switches from a donor to an acceptor upon photoisomerization, a change driven by a decrease in local solvation. pnas.org This dual donor-acceptor capability expands the functional versatility of lysine in biological processes. pnas.org

Network Formation: Lysine's ability to donate multiple hydrogen bonds allows it to be a key node in complex H-bond networks. researchgate.netacs.org These networks can constrain the conformation of peptide backbones and have been shown to be entropically significant in determining the preferred structures of peptides. acs.org A recurring structural motif has been identified where the lysine NH3+ group interacts linearly with a backbone carbonyl oxygen atom, an interaction that contributes to capping helices and stabilizing protein loops. researchgate.net

Analytical and Characterization Methodologies for H Lys Oh.dea Derived Species

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and purification of peptides and amino acid derivatives. mcgill.ca Its application ranges from assessing the purity of synthetic peptides to isolating modified proteins from complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of lysine-containing peptides and their derivatives. mcgill.camdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating molecules based on differences in hydrophobicity. mdpi.comnih.gov

Due to the non-chromogenic nature of lysine (B10760008), derivatization is a standard approach to enable detection, particularly fluorescence or UV detection. nih.govmdpi.com A specific and sensitive method involves the hydrolysis of proteins to yield furosine, a degradation product of fructose-lysine, which can then be separated and quantified by HPLC. nih.gov This is particularly useful for studying non-enzymatic glycosylation of proteins. nih.gov HPLC methods have been validated for quantifying lysine in various biological matrices with high accuracy and precision. nih.govmdpi.com For instance, a validated method using pre-column derivatization with dansyl chloride followed by fluorescence detection showed high selectivity and accuracy (92% ± 2%) for lysine quantification. nih.gov

Interactive Table: HPLC Conditions for Lysine Derivative Analysis

Parameter Condition Application/Reference
Mode Reversed-Phase (RP-HPLC) Gold standard for peptide separation and purification. mdpi.com
Derivatization Agent Dansyl Chloride Pre-column derivatization for fluorescence detection. nih.gov
Derivatization Agent 9-fluorenylmethyl chloroformate (FMOC) Pre-column derivatization for fluorescence detection. google.com
Detection Fluorescence High sensitivity for derivatized amino acids. nih.govmdpi.com
Detection UV Absorbance Quantification of specific degradation products like furosine. nih.gov

| Mobile Phase (Alternative) | Dimethyl carbonate | A greener alternative to acetonitrile (B52724) for purifying therapeutic peptides. mdpi.com |

Beyond standard RP-HPLC, several advanced separation techniques are employed to resolve complex mixtures of lysine-containing molecules.

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. mdpi.comnih.gov It is particularly effective for charged peptides and can provide better resolution than RP-HPLC alone. At a low pH, where the carboxyl groups of acidic residues are uncharged, the basic, positively charged character of lysine-containing peptides is emphasized, making cation-exchange chromatography highly suitable. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for analyzing the oligomerization states of peptides or for initial cleanup steps to separate large proteins from smaller peptides and contaminants. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is a versatile technique for separating highly polar compounds, including post-translationally modified peptides that may be too hydrophilic to be retained on RP-HPLC columns. mdpi.com It is often used as a complementary technique to RP-HPLC. In some cases, a mixed-mode approach combining HILIC with cation-exchange chromatography (CEX) has shown excellent potential for peptide separation. nih.gov

Two-Dimensional (2-D) Gel Electrophoresis: This powerful method separates proteins first by their isoelectric point (pI) and then by their molecular weight, providing high-resolution separation for complex protein mixtures. mcgill.ca

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

Spectroscopic Characterization of Lysine and its Derivatives

Spectroscopic methods are indispensable for determining the precise structure, conformation, and molecular weight of lysine derivatives.

Mass spectrometry has become one of the most essential platforms for the discovery and characterization of protein post-translational modifications (PTMs), with lysine being one of the most frequently modified amino acids. chomixbio.comnih.govportlandpress.com MS-based proteomics can identify and quantify various lysine modifications, such as acetylation, methylation, ubiquitination, and succinylation. chomixbio.comnih.gov

Tandem mass spectrometry (MS/MS) is used to fragment peptide ions, yielding information about the amino acid sequence and the specific sites of modification. nih.gov High-resolution mass spectrometry can provide precise mass measurements, allowing for the determination of the elemental composition of unknown modifications. mdpi.com A key aspect of identifying modified lysine residues is the presence of specific low-mass diagnostic ions in the MS/MS spectrum. mdpi.com These ions are highly specific for each type of modification and significantly increase the confidence of identification. mdpi.com

Interactive Table: Common Lysine PTMs and Their Mass Spectrometry Signatures

Modification Mass Shift (Da) Key Diagnostic Ions (m/z) Reference
Acetylation +42.0106 126.0913, 143.1179 mdpi.com
Methylation +14.0157 100.1277, 84.0808 mdpi.com
Dimethylation +28.0313 114.1433, 84.0808 mdpi.com
Trimethylation +42.0470 128.1589, 84.0808 mdpi.com
Succinylation +100.0160 186.0761, 129.0549 chomixbio.com

| Malonylation | +86.0004 | 172.0601, 115.0393 | chomixbio.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure, dynamics, and interactions of lysine-containing molecules in solution and in the solid state. nih.govbeilstein-journals.org

Solution NMR, particularly using 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, is widely used to map the binding sites of ligands on proteins. beilstein-journals.org By isotopically labeling lysine residues with 15N, researchers can monitor changes in the chemical shifts and signal intensities of specific lysine residues upon interaction with other molecules. beilstein-journals.orgpnas.org This provides detailed information about the conformation and linkage at the binding interface. beilstein-journals.org For larger membrane proteins, Transverse Relaxation-Optimized Spectroscopy (TROSY) can be used to obtain higher resolution spectra. pnas.org

Solid-state NMR is valuable for studying the structure of lysine-containing peptides embedded in membranes. nih.gov By labeling selected sites with 15N, the orientation and dynamics of the peptide within the lipid bilayer can be determined. nih.gov Isotopic labeling strategies, such as uniform or site-specific 13C and 15N labeling, are often employed to overcome spectroscopic challenges and enhance the information content of NMR experiments. sigmaaldrich.com

Computational and Theoretical Investigations of H Lys Oh.dea Systems

Molecular Modeling of Lysine (B10760008) Reactivity and Interaction with Amine Reagents

Molecular modeling is instrumental in elucidating the reactivity of lysine, particularly its nucleophilic ε-amino group, and its interactions with various reagents, including amines like diethanolamine (B148213). The reactivity of a lysine residue is not intrinsic but is heavily modulated by its local chemical microenvironment, a phenomenon that can be effectively studied using computational models.

The primary amino groups of lysine, specifically the ε-amine on the side chain, are key sites for chemical modification. mdpi.com The nucleophilicity of this group is dependent on its protonation state, which is governed by its pKa value. While the pKa of the lysine side chain in a free amino acid is approximately 10.5, within a peptide or protein, this value can be significantly perturbed by the surrounding residues. nih.govphyschemres.org Computational methods can predict these pKa shifts, thereby forecasting the reactivity of specific lysine residues under various conditions. physchemres.org

A chemical proteomic method known as isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) has been used to globally quantify lysine reactivity. nih.gov This technique uses amine-reactive probes to map the reactivity of thousands of lysine residues in native proteomes. nih.gov Such experimental data, when combined with molecular modeling, reveals that a small subset of lysines exhibit "hyper-reactivity." nih.govresearchgate.net These hyper-reactive sites are often located in functionally important regions of proteins, such as active sites or allosteric sites. nih.gov

Modeling studies often employ model amines, such as methylamine (B109427), to represent the lysine side chain to conduct thermodynamic surveys of its reactions with various electrophilic reagents. mdpi.com These theoretical investigations calculate the thermodynamics for reactions like acylation, sulfonylation, and alkylation, providing a valuable resource for designing bioconjugation strategies. mdpi.com For instance, the reaction of methylamine with reagents like N-hydroxysuccinimide (NHS) esters, which are commonly used to modify lysine, has been computationally studied to understand their stability and reactivity in aqueous solutions. mdpi.com

The interaction between lysine and amine reagents like diethanolamine (DEA) can be modeled to understand the formation of non-covalent complexes, driven by hydrogen bonding and electrostatic interactions, or potential covalent adducts under specific conditions. Dicarboxaldehyde fragments, for example, have been shown to react broadly with lysine residues. nih.gov Molecular modeling can predict the free energy barriers for such reactions, revealing the kinetic and thermodynamic favorability of modifying lysine compared to other amino acids. mdpi.com

Table 1: Computationally Determined Reactivity and Properties of Lysine
ParameterValue/ObservationSignificanceReference
Side Chain pKa (in peptides)Can vary significantly from the solution value of ~10.5Determines the nucleophilicity and availability of the ε-amino group for reaction. nih.govphyschemres.org
Hyper-reactive LysinesA rare subset (<10%) of lysines with heightened reactivity.Often found in protein functional sites and are prime targets for covalent ligands. nih.gov
Reaction Thermodynamics (Model)Calculated for reactions with various reagents (e.g., esters, sulfonyl chlorides).Provides a basis for selecting reagents for efficient lysine modification. mdpi.com
Interaction with ProbesCan be targeted by a wide range of aminophilic electrophiles.Enables the development of chemical probes to study protein structure and function. nih.gov

Quantum Mechanical Studies on Reaction Pathways in Peptide Synthesis

Quantum mechanical (QM) calculations are essential for investigating the intricate details of chemical bond formation and cleavage, making them perfectly suited for studying reaction pathways in peptide synthesis involving lysine. These methods, such as Density Functional Theory (DFT), provide insights into transition states, activation energies, and reaction mechanisms at the electronic level. austinpublishinggroup.com

The formation of a peptide bond is a condensation reaction. QM studies have been used to calculate the activation energy (ΔE#) and the reaction energy (ΔE) for the formation of peptide bonds between all 400 possible amino acid pairs. austinpublishinggroup.com These calculations help in creating a quantitative scale for the propensity of different amino acids to form peptide bonds. austinpublishinggroup.com For lysine, this involves understanding how its side chain influences the reactivity of its α-carboxyl and α-amino groups during peptide chain elongation.

Furthermore, QM studies have been crucial in exploring prebiotically plausible peptide synthesis. Recent research demonstrated that lysine thioacids can undergo coupling with aminonitriles in neutral water to form peptides with high efficiency. acs.org In contrast, its shorter homolog, ornithine, rapidly cyclizes, preventing peptide formation. acs.orgacs.org QM calculations can model the reaction coordinates for both peptide ligation and intramolecular cyclization, explaining the observed selectivity for lysine. This selectivity is attributed to the matched basicity and geometric constraints of the lysine side chain. acs.org

QM methods are also used to study the properties of amino acids within the context of a protein's secondary structure. nih.gov For example, calculations can determine the orientation of NMR chemical shift tensors for lysine residues in α-helical versus β-sheet conformations. nih.gov These theoretical predictions can be directly compared with experimental solid-state NMR data to validate structural models of proteins and peptides. nih.gov

Table 2: Quantum Mechanical Calculation Parameters for Peptide Bond Formation
Calculated ParameterMethodologyApplicationReference
Activation Energy (ΔE#)Density Functional Theory (DFT)Quantifies the energy barrier for peptide bond formation between amino acid pairs. austinpublishinggroup.com
Reaction Energy (ΔE)Density Functional Theory (DFT)Determines the thermodynamic stability of the resulting dipeptide. austinpublishinggroup.com
Reaction PathwaysQM ModelingElucidates mechanisms, such as selective peptide ligation vs. intramolecular cyclization. acs.orgacs.org
Spectroscopic PropertiesQM CalculationsPredicts NMR chemical shifts and J-couplings for residues like lysine in different structural environments. nih.gov

Simulation of Lysine-Containing Peptide Conformations in Various Environments

Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques used to explore the conformational landscape of peptides and proteins. For lysine-containing peptides, these simulations provide detailed information on how the number, position, and charge state of lysine residues, as well as the surrounding environment (e.g., solvent, membrane), influence their three-dimensional structure and dynamics.

Simulations of alanine-based peptides with varying numbers of lysine residues have shown that the electrostatic interactions of the charged lysine side chains are a dominant factor in determining peptide conformation. nih.govcore.ac.uk For example, using the rigid-element Monte Carlo method, studies have found that peptides with three lysine residues tend to fold into stable helix-dominated conformations. nih.govcore.ac.uk However, increasing the number of lysine residues to six destabilizes the helical structure due to intramolecular electrostatic repulsion between the positively charged side chains and their electrostatic hydration effects. nih.govcore.ac.uk These simulations accurately predicted average helicity that agreed well with experimental observations. nih.govcore.ac.uk

The environment plays a critical role in the conformation of lysine-containing peptides. Simulations have been used to investigate the topology of such peptides in lipid bilayers. nih.gov These studies revealed that peptides with a single lysine residue can adopt a transmembrane orientation, while those with three or more lysines tend to reside on the surface of the membrane. nih.gov When two lysines are present in an otherwise hydrophobic sequence, the peptide assumes a broad distribution of orientations. nih.gov These findings highlight the balance between the hydrophobic interactions of the peptide backbone and the energetic cost of placing charged lysine residues within the nonpolar membrane core.

Molecular dynamics simulations using force fields like AMBER have been employed to study the complex formation between lysine-rich structures, such as dendrigrafts, and oppositely charged peptides. scirp.org These simulations show that complex formation is a rapid process, driven primarily by electrostatic attraction, and results in a stable complex where the lysine dendrigraft encapsulates the peptide. scirp.org Such studies are relevant for understanding drug delivery systems and biomolecular recognition.

Table 3: Findings from Simulations of Lysine-Containing Peptides
System StudiedSimulation MethodKey FindingReference
Alanine-based peptides with 3 lysine residuesMonte CarloFolds into helix-dominated conformations with 60-80% average helicity. nih.govcore.ac.uk
Alanine-based peptides with 6 lysine residuesMonte CarloHelical structure is destabilized (8-14% helicity) due to electrostatic repulsion. nih.govcore.ac.uk
Amphipathic peptides in lipid bilayersMolecular ModelingPeptide orientation (transmembrane vs. surface) depends on the number of lysine residues. nih.gov
Lysine dendrigraft with Semax peptidesMolecular Dynamics (GROMACS)Rapid and stable complex formation is driven by electrostatic interactions. scirp.org

Future Directions and Emerging Research Opportunities for H Lys Oh.dea Relevant Research

Development of More Sustainable and Efficient Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the development of environmentally friendly and efficient methodologies. For lysine (B10760008) derivatives like H-Lys-OH.DEA, this involves moving away from traditional, often harsh, chemical processes towards greener alternatives.

Biocatalysis and Enzymatic Synthesis: A significant area of future research lies in the use of enzymes to produce L-lysine and its derivatives. This approach, often termed "green sustainable processing," can be conducted under milder conditions, such as normal temperature and pressure, using renewable biomass-based carbon sources. sci-hub.se Enzymatic biotransformation is a promising method for precisely modifying L-lysine to create derivatives. sci-hub.se This could involve the use of enzymes to catalyze the formation of the salt between L-lysine and diethylamine (B46881), potentially offering higher yields and purity compared to conventional chemical methods. The compatibility of biocatalysts also allows for one-pot reactions with enzymes from different sources, streamlining the production process. sci-hub.se

Continuous Flow Synthesis: The integration of biocatalysis with continuous flow technology presents another exciting frontier. Immobilized enzymes can be used in packed-bed reactors for the continuous synthesis of amino acid derivatives. frontiersin.org This method has been successfully applied to the synthesis of L-phenylalanine derivatives and could be adapted for the production of this compound. frontiersin.org Continuous flow processes can enhance productivity and catalyst stability, making the synthesis more economically viable and scalable. frontiersin.org

Novel Catalytic Strategies: Research into novel catalytic strategies for producing lysine-based chemicals is ongoing. mdpi.com For instance, methods have been developed to convert lysine into valuable monomers like ε-caprolactam through processes that are more sustainable than traditional petrochemical routes. mdpi.com Similar innovative catalytic systems could be explored for the efficient synthesis of this compound, potentially utilizing organocatalysis or novel metal catalysts to improve reaction efficiency and reduce waste. acs.org

Exploration of Novel Biochemical Functions of Lysine Derivatives

L-lysine and its derivatives are fundamental to numerous biological processes, and the modification of lysine's structure can lead to novel biochemical functions and therapeutic applications. vedantu.comontosight.ai

Role in Protein Structure and Function: Lysine plays a crucial role in protein structure and stability through its involvement in hydrogen bonding, salt bridges, and covalent interactions. vedantu.comwikipedia.org Derivatives of lysine can be used as probes to study protein structure and enzyme specificity. ontosight.aiontosight.ai Future research could investigate how the incorporation of this compound or similar derivatives into peptides or proteins affects their conformation, stability, and biological activity.

Therapeutic Potential: Modified lysine molecules are being explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. ontosight.ai The specific properties of this compound, such as its solubility and stability, which may be influenced by the diethylamine salt form, could be advantageous in drug delivery systems. ontosight.ai For example, Nα-acylation lysine derivatives have been shown to self-assemble into vesicles, suggesting their potential use in drug delivery. nih.gov

Epigenetic Regulation: Lysine is a key player in epigenetic regulation through histone modifications. wikipedia.org The addition or removal of chemical groups to lysine residues on histones can activate or repress gene expression. wikipedia.org Research could explore whether this compound or its components can influence the enzymes involved in histone modification, potentially leading to new avenues for epigenetic-based therapies.

Advancements in Analytical Techniques for Complex Lysine-Based Biomolecules

The development of more sophisticated analytical methods is crucial for the characterization and quantification of complex biomolecules like this compound and other lysine derivatives.

Mass Spectrometry: Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) is a key technology for identifying and quantifying post-translational modifications of lysine, such as ubiquitylation. nih.gov Future advancements in mass spectrometry, including improved enrichment strategies and data analysis software, will be essential for studying the roles of lysine derivatives in complex biological systems. nih.gov A method termed Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) has been developed to quantify and assess the relative stoichiometry of these modifications in biological samples. nih.gov

Biosensors: There is a growing interest in the development of biosensors for the determination of L-lysine levels in various applications, from food and pharmaceutical industries to medical diagnostics. researchgate.net These biosensors offer advantages over traditional methods due to their high sensitivity, stability, and specificity. researchgate.net Future research could focus on creating specific biosensors for this compound, which would be invaluable for monitoring its concentration in research and potential future applications.

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